3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide
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Overview
Description
3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide is a complex organic compound that features a cyano group, a triazole ring, and a benzamide moiety
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety, such as this one, are known to interact with various biological receptors .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety have been found to possess various pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety may influence these properties, as triazoles are known to have good bioavailability and metabolic stability .
Result of Action
Compounds containing the 1,2,4-triazole moiety have been found to possess various pharmacological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where an amine reacts with a cyanoacetate under specific conditions to form a cyanoacetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, high-temperature stirring, and the use of catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Triazole Derivatives: Other triazole-containing compounds with comparable chemical properties.
Cyanoacetamide Derivatives: Compounds with cyano and amide groups that exhibit similar reactivity.
Uniqueness
3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide is unique due to its combination of a cyano group, triazole ring, and benzamide moiety, which confer specific chemical and biological properties not found in other compounds .
Properties
IUPAC Name |
3-cyano-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c15-9-12-2-1-3-13(8-12)14(20)17-4-6-21-7-5-19-11-16-10-18-19/h1-3,8,10-11H,4-7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSNVTLOGOUJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCOCCN2C=NC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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